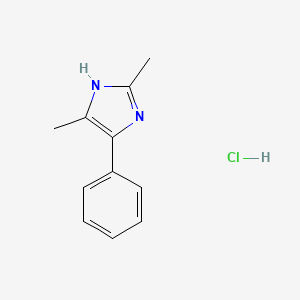
Benzene, (1-propenylsulfonyl)-, (Z)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, (1-propenylsulfonyl)-, (Z)- is an organic compound with the molecular formula C9H10O2S It is a derivative of benzene, where a propenylsulfonyl group is attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, (1-propenylsulfonyl)-, (Z)- typically involves the reaction of benzene with propenylsulfonyl chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of Benzene, (1-propenylsulfonyl)-, (Z)- can be scaled up by using larger reactors and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzene, (1-propenylsulfonyl)-, (Z)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Scientific Research Applications
Benzene, (1-propenylsulfonyl)-, (Z)- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Benzene, (1-propenylsulfonyl)-, (Z)- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in various chemical reactions, facilitating the formation of new chemical bonds. Its sulfonyl group can also participate in hydrogen bonding and other non-covalent interactions, influencing its reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
Benzene, (1-propenylsulfonyl)-, (E)-: The (E)-isomer of the compound with different spatial arrangement.
Benzene, (1-propenylsulfonyl)-, (Z)-: The (Z)-isomer with a different spatial arrangement.
Benzene, (1-propenylsulfonyl)-, (cis)-: The cis-isomer with a different spatial arrangement.
Uniqueness
Benzene, (1-propenylsulfonyl)-, (Z)- is unique due to its specific spatial arrangement, which can influence its chemical reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new materials and drugs.
Properties
CAS No. |
40410-87-5 |
|---|---|
Molecular Formula |
C9H10O2S |
Molecular Weight |
182.24 g/mol |
IUPAC Name |
[(Z)-prop-1-enyl]sulfonylbenzene |
InChI |
InChI=1S/C9H10O2S/c1-2-8-12(10,11)9-6-4-3-5-7-9/h2-8H,1H3/b8-2- |
InChI Key |
BWSNBXGFQGTUOK-WAPJZHGLSA-N |
Isomeric SMILES |
C/C=C\S(=O)(=O)C1=CC=CC=C1 |
Canonical SMILES |
CC=CS(=O)(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


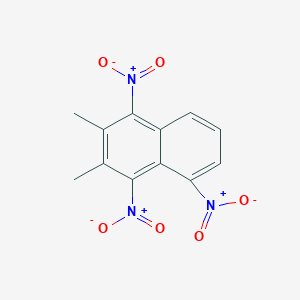

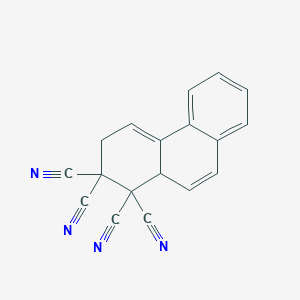
![1-[Methoxy(dimethyl)silyl]-N-methylmethanamine](/img/structure/B14655061.png)
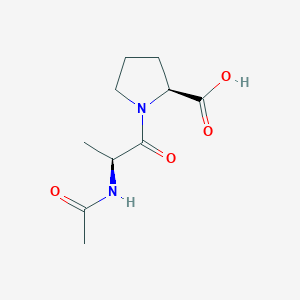
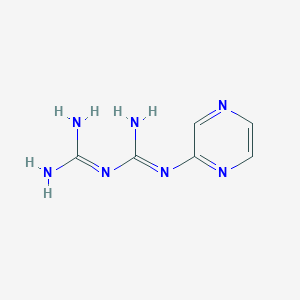
![Ethyl {[1-(piperidin-1-yl)cyclohexyl]methyl}carbamate](/img/structure/B14655085.png)
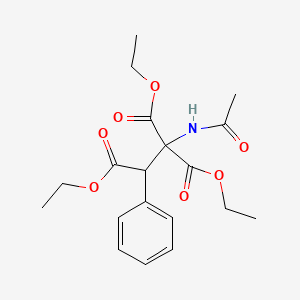
![(E)-N-[Amino(nitroamino)methylidene]glycine](/img/structure/B14655097.png)

![2-[(1,1,2,2,3,5,5,5-Octafluoropentyl)oxy]propanenitrile](/img/structure/B14655105.png)
![6-Cinnamylbenzo[1,3]dioxol-5-OL](/img/structure/B14655108.png)
![Phosphonic acid, [(3-chlorophenyl)hydroxymethyl]-, diethyl ester](/img/structure/B14655125.png)
